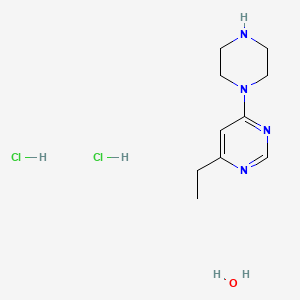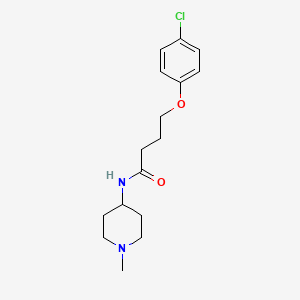![molecular formula C19H30N2O3S B5907040 1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5907040.png)
1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-4-piperidinecarboxamide is a chemical compound commonly known as EPPC. It is a synthetic molecule that has been used in scientific research for its potential therapeutic properties. EPPC belongs to the class of compounds known as piperidinecarboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of EPPC is not fully understood. However, it is believed to act on the endocannabinoid system, which is involved in pain and inflammation pathways in the body. EPPC may also act on other molecular targets in the body, but further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
EPPC has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. EPPC has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
EPPC has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. EPPC is also stable and has a long shelf-life, which makes it easy to store and use in experiments. However, EPPC has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential therapeutic properties.
将来の方向性
There are several future directions for research on EPPC. One potential direction is to further investigate its mechanism of action and molecular targets in the body. Another direction is to study its potential use in the treatment of other neurological disorders such as Parkinson's disease. Additionally, researchers could investigate the potential use of EPPC in combination with other compounds for the treatment of pain and inflammation. Overall, further research is needed to fully understand the potential therapeutic properties of EPPC.
合成法
EPPC is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis method has been described in several scientific publications, and researchers have optimized the process to produce high yields of pure EPPC.
科学的研究の応用
EPPC has been studied for its potential therapeutic properties in several scientific research studies. It has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation. EPPC has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
1-ethylsulfonyl-N-[2-methyl-1-(2-methylphenyl)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-5-25(23,24)21-12-10-16(11-13-21)19(22)20-18(14(2)3)17-9-7-6-8-15(17)4/h6-9,14,16,18H,5,10-13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEKNQURMKYQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C2=CC=CC=C2C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5906960.png)
![7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5906964.png)
![2-(3-ethoxy-4-{[5-(methoxycarbonyl)-2-furyl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5906967.png)

![N-(3,4-dimethylphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5906988.png)
![N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907002.png)


![N-methyl-1-(methylsulfonyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5907019.png)
![3-[(4-phenyl-1-piperazinyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5907025.png)
![N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5907031.png)
![N-(4-ethoxyphenyl)-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5907044.png)
![6-(4-methylphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B5907052.png)